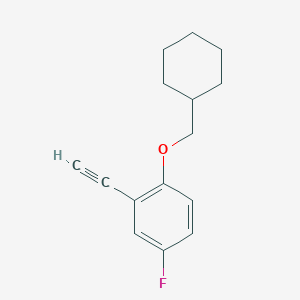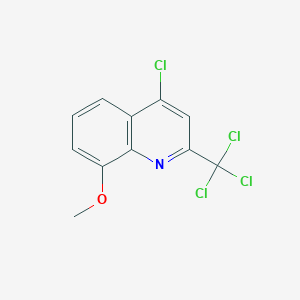![molecular formula C16H22BNO4 B15340425 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester](/img/structure/B15340425.png)
2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester is a complex organic compound characterized by its boronic acid functionality and a fused benzoxazine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester typically involves multiple steps, starting with the formation of the benzoxazine ring followed by the introduction of the boronic acid group. Common synthetic routes include:
Benzoxazine Formation: The initial step involves the cyclization of an appropriate amine and phenol derivative under acidic or basic conditions to form the benzoxazine ring.
Boronic Acid Introduction: The boronic acid group is introduced through a subsequent reaction, often involving the use of boronic acid derivatives and suitable coupling reagents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic acids.
Reduction: The compound can be reduced to form the corresponding boronic acid or boronic ester derivatives.
Substitution: The boronic acid group can participate in substitution reactions, often involving the formation of boronic esters or boronic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Coupling reagents like palladium catalysts and various boronic acid derivatives are employed.
Major Products Formed: The major products formed from these reactions include various boronic esters, boronic acids, and their derivatives, which can be further utilized in subsequent chemical transformations.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid functionality makes it a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Biology: In biological research, 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester is explored for its potential biological activities. It can serve as a probe or inhibitor in biochemical assays to study enzyme mechanisms and interactions.
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic applications. Its boronic acid group can interact with biological targets, making it a candidate for drug development in areas such as cancer treatment and infectious diseases.
Industry: In industry, this compound is utilized in the development of advanced materials and chemical processes. Its unique chemical properties enable its use in the creation of novel polymers, coatings, and other industrial products.
Mécanisme D'action
The mechanism by which 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with biological molecules, such as enzymes and receptors, leading to modulation of their activity. The exact molecular pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Boronic Acids: Other boronic acids with different substituents and ring systems.
Benzoxazines: Other benzoxazine derivatives with varying functional groups.
Organoboron Compounds: Various organoboron compounds used in cross-coupling reactions.
Propriétés
Formule moléculaire |
C16H22BNO4 |
|---|---|
Poids moléculaire |
303.2 g/mol |
Nom IUPAC |
2,2-dimethyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H22BNO4/c1-14(2)13(19)18-11-9-7-8-10(12(11)20-14)17-21-15(3,4)16(5,6)22-17/h7-9H,1-6H3,(H,18,19) |
Clé InChI |
BAXQHELIBSQYEB-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)NC(=O)C(O3)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(E)-benzylideneamino]-1-methylguanidine;hydroiodide](/img/structure/B15340347.png)
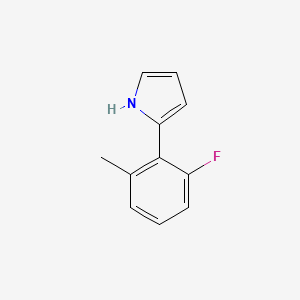
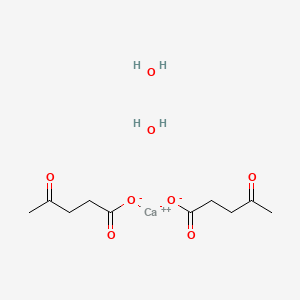
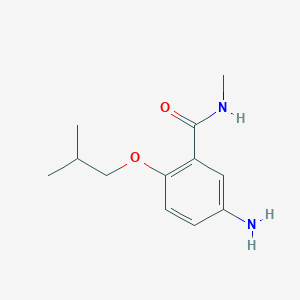

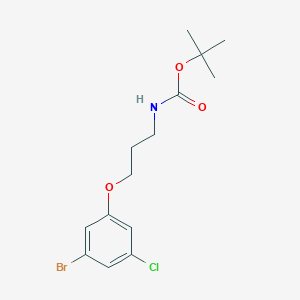
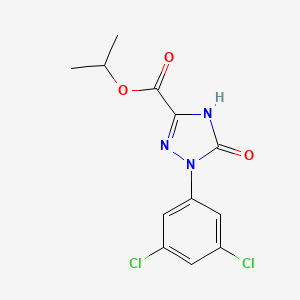
![1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B15340387.png)
![4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione](/img/structure/B15340393.png)
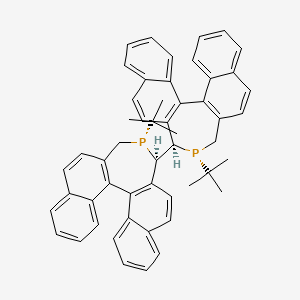

![1-methyl-N-((1R,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide hydrochloride](/img/structure/B15340412.png)
